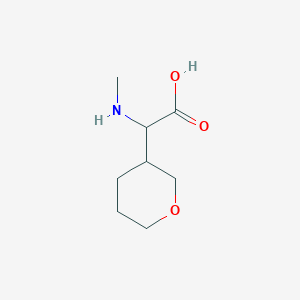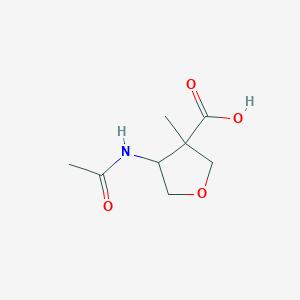![molecular formula C14H18FNO5 B13511969 6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)
6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a fluorine atom attached to the benzoic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected amino group.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a suitable base.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzoic Acid Core: The final step involves the formation of the benzoic acid core through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amino group that can form covalent bonds with target proteins. The ethoxy and fluorine groups contribute to the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid can be compared with other similar compounds, such as:
6-{[(Tert-butoxy)carbonyl]amino}-2-pyridinecarboxylic acid: Similar structure but with a pyridine ring instead of a benzoic acid core.
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Contains an ethyl group instead of an ethoxy group.
3-Amino-2-fluorobenzoic acid: Lacks the Boc-protecting group and ethoxy group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and pharmaceutical syntheses.
Propiedades
Fórmula molecular |
C14H18FNO5 |
|---|---|
Peso molecular |
299.29 g/mol |
Nombre IUPAC |
3-ethoxy-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H18FNO5/c1-5-20-9-7-6-8(10(11(9)15)12(17)18)16-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,16,19)(H,17,18) |
Clave InChI |
RKNNOPSRPQWDBF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)





![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)







